molecular formula C15H14N4O2 B11485014 2-(1,3-benzodioxol-5-yl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

2-(1,3-benzodioxol-5-yl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B11485014
M. Wt: 282.30 g/mol
InChI Key: BCSMWPGHGDEVDR-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety fused with a pyrazolopyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodioxole or pyrazolopyridazine rings .

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3,4,7-trimethylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C15H14N4O2/c1-8-14-10(3)19(18-15(14)9(2)17-16-8)11-4-5-12-13(6-11)21-7-20-12/h4-6H,7H2,1-3H3

InChI Key

BCSMWPGHGDEVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC4=C(C=C3)OCO4)C)C

Origin of Product

United States

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